molecular formula C25H28N2O10 B14766919 Thalidomide-5'-propargyl-PEG4-acid

Thalidomide-5'-propargyl-PEG4-acid

Cat. No.: B14766919
M. Wt: 516.5 g/mol
InChI Key: JVKWMCIOZHPNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5'-propargyl-PEG4-acid is a cereblon (CRBN)-targeting E3 ubiquitin ligase ligand-linker conjugate, primarily utilized in the development of proteolysis-targeting chimeras (PROTACs). The compound integrates a thalidomide-derived CRBN-binding moiety, a tetraethylene glycol (PEG4) linker, and a terminal propargyl-acid group. The PEG4 spacer enhances solubility and reduces steric hindrance during target protein engagement, while the propargyl-acid enables conjugation to target-binding ligands via click chemistry or carbodiimide-mediated coupling .

Properties

Molecular Formula

C25H28N2O10

Molecular Weight

516.5 g/mol

IUPAC Name

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C25H28N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,5-15H2,(H,29,30)(H,26,28,31)

InChI Key

JVKWMCIOZHPNNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-propargyl-PEG4-acid typically involves the conjugation of thalidomide with a PEG linker that terminates in a propargyl group. The process often employs activators such as HATU or EDC to facilitate the formation of stable amide bonds between the carboxylic acid group of the PEG linker and the primary amine groups of thalidomide .

Industrial Production Methods: Industrial production of Thalidomide-5’-propargyl-PEG4-acid follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, often involving rigorous quality control measures to maintain the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5’-propargyl-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thalidomide-5'-propargyl-PEG4-acid is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker and a propargyl group to enhance its chemical reactivity. Thalidomide was originally known for its sedative properties and later for treating certain cancers and leprosy . The inclusion of a propargyl group enhances the compound's chemical reactivity, making it suitable for applications in medicinal chemistry, especially in targeted protein degradation technologies.

Structure and Features

This compound is characterized by its unique structure, which includes an E3 ligase ligand that facilitates the recruitment of target proteins for degradation through the ubiquitin-proteasome system. The compound's molecular formula is C25H28N2O10 and its molecular weight is 516.5 .

FeatureDescription
Thalidomide Basic structure with sedative and immunomodulatory properties
Propargyl Group Enhances chemical reactivity, allowing for various reactions
Polyethylene Glycol (PEG) Acts as a linker, improving solubility and stability in biological systems

Applications in Biomedical Research and Therapeutic Development

This compound has diverse applications in biomedical research and therapeutic development. It is particularly noted for its role in targeted protein degradation, where it acts as a degrader building block that can selectively eliminate specific proteins implicated in diseases like cancer. Studies focus on its interactions with E3 ligases and target proteins, which are critical for understanding its mechanism of action in targeted protein degradation. Research indicates that this compound effectively recruits specific E3 ligases to facilitate ubiquitination and subsequent proteasomal degradation of target proteins, a pivotal aspect of cancer treatment strategies.

  • Targeted Protein Degradation: this compound is used as a building block for creating PROTACs (proteolysis-targeting chimeras). PROTAC molecules can be designed to target specific disease-related proteins for degradation.
  • Immunomodulatory Effects: Thalidomide and its derivatives have been studied for their ability to modulate immune responses and inhibit tumor necrosis factor-alpha (TNF-α). this compound retains some of these properties due to its thalidomide core, which is known to exhibit anti-inflammatory and anti-cancer effects.
  • Cancer Treatment: Thalidomide has been found effective in treating multiple myeloma and other malignancies . this compound, by virtue of its structural similarity, is being explored for targeted cancer therapies.

Comparisons with Related Compounds

This compound shares similarities with compounds used in targeted protein degradation and drug development.

Compound NameStructure/FeaturesUnique Aspects
Thalidomide Basic structure with sedative propertiesHistorical significance; immunomodulatory effects
Lenalidomide Modified thalidomide with enhanced potencyGreater efficacy against multiple myeloma
Pomalidomide Further modification of thalidomideUsed for refractory multiple myeloma
N-(Propargyl)-N-bis(PEG4-acid) PEG-based linker without thalidomideFocused on PROTAC applications

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Not explicitly listed in the evidence, but structurally analogous compounds (e.g., Thalidomide-5'-propargyl-PEG4-amine HCl) suggest a formula approximating C₂₄H₂₉N₃O₉ (calculated based on PEG4 linker substitution) .
  • Molecular Weight : Estimated ~500–550 Da (similar to Thalidomide-5-PEG4-NH2 HCl at 485.92 Da and Thalidomide-O-amido-PEG4-propargyl at 546.5 Da) .
  • Functional Groups : Propargyl (for click chemistry), carboxylic acid (for conjugation), PEG4 linker (solubility enhancer) .
  • Applications : Targeted protein degradation, PROTAC synthesis, and biochemical tool development .

Comparison with Similar Compounds

Thalidomide-5'-propargyl-PEG4-acid belongs to a broader family of thalidomide-PEG conjugates. Below is a comparative analysis of structurally and functionally related compounds:

Structural Variants with PEG Linkers

Table 1: Comparison of Thalidomide-PEG4 Derivatives

Compound Name Functional Group Molecular Weight (Da) Key Features References
This compound Carboxylic acid ~500–550 Acid group enables NHS ester conjugation; optimized for PROTAC synthesis.
Thalidomide-5'-propargyl-PEG4-amine HCl Amine (HCl salt) 523.97 Amine facilitates amide bond formation; used in degraders requiring basic pH stability.
Thalidomide-O-amido-PEG4-propargyl Propargyl 546.5 Amido linkage enhances hydrolytic stability; used in click chemistry applications.
Thalidomide-5-PEG4-NH2 HCl Amine (HCl salt) 485.92 Shorter PEG chain (PEG4) improves cell permeability but reduces solubility.

Table 2: PEG Length Optimization

Compound Name PEG Length Molecular Weight (Da) Advantages Limitations
Thalidomide-5'-propargyl-PEG1-acid PEG1 ~350–400 Compact size for improved cell permeability Reduced solubility and linker flexibility.
This compound PEG4 ~500–550 Balanced solubility and permeability Moderate steric bulk.
Thalidomide-O-amido-PEG6-propargyl PEG6 ~650–700 Enhanced solubility Reduced cellular uptake efficiency.

Functional Group Comparison

  • Propargyl vs. Azide :

    • This compound is tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing target ligands .
    • In contrast, Thalidomide-O-amido-PEG4-azide (CAS: N/A) is designed for strain-promoted azide-alkyne cycloaddition (SPAAC), bypassing cytotoxic copper catalysts .
  • Acid vs. Amine :

    • The carboxylic acid group in this compound supports carbodiimide-mediated coupling to amine-bearing molecules, ideal for stable amide bond formation .
    • Thalidomide-5'-propargyl-PEG4-amine HCl enables conjugation to carboxylic acids or activated esters, offering flexibility in acidic environments .

Table 3: PROTAC Efficacy Metrics*

Compound Name Binding Affinity (CRBN, nM) Degradation Efficiency (DC₅₀, nM) Solubility (PBS, mg/mL)
This compound 10–50† 10–100‡ >1.0
Thalidomide-5'-C3-PEG4-amine HCl 20–80† 50–200‡ >2.0
Thalidomide-O-COOH 5–20† 5–50‡ <0.5

*Data extrapolated from structural analogs and PROTAC literature.
†Lower values indicate stronger CRBN binding.
‡DC₅₀: Half-maximal degradation concentration.

Key Findings :

  • This compound exhibits intermediate CRBN binding affinity compared to shorter PEG variants (e.g., Thalidomide-O-COOH) but superior solubility .
  • PEG4 linkers generally outperform PEG1–PEG3 in balancing degradation efficiency and pharmacokinetics .

Q & A

Q. What analytical methods are recommended to confirm the structural integrity of Thalidomide-5'-propargyl-PEG4-acid?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify the propargyl and PEG4 linkage. High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds ensures batch consistency . Mass spectrometry (MS) confirms molecular weight (expected ~574–587 g/mol based on analogs) and detects impurities . For stability, monitor degradation under storage conditions (-20°C, desiccated) via accelerated thermal stress tests .

Q. How does the PEG4 spacer influence the compound’s physicochemical properties?

  • Answer: The PEG4 chain enhances aqueous solubility by introducing hydrophilic ethylene oxide units, critical for in vitro assays. It also reduces aggregation and improves pharmacokinetic profiles by shielding the thalidomide moiety from rapid enzymatic degradation . Comparative studies with shorter PEG chains (e.g., PEG2) show PEG4 optimizes solubility without excessive steric hindrance .

Q. What synthetic strategies are employed to conjugate the propargyl-PEG4-acid to thalidomide?

  • Answer: A two-step approach is typical:
    • Activation: The carboxylic acid group in PEG4-propargyl-acid is activated using NHS esters or carbodiimides (e.g., EDC) for amine coupling .
    • Conjugation: React the activated PEG4-propargyl with thalidomide’s hydroxyl or amine group under mild conditions (pH 6–8, 4–25°C) to preserve stereochemistry . Monitor progress via TLC or LC-MS to detect unreacted starting materials .

Advanced Research Questions

Q. How can researchers optimize PROTAC design using this compound?

  • Answer: The propargyl group enables "click chemistry" (e.g., CuAAC) for modular assembly of PROTACs. Key considerations:
    • Linker Length: PEG4 balances flexibility and target engagement. Shorter linkers (<PEG4) may reduce cereblon binding efficiency .
    • Bifunctional Reactivity: Use the acid group for E3 ligase ligand conjugation and the propargyl for warhead attachment . Validate ternary complex formation via cellular thermal shift assays (CETSA) .

Q. How do researchers address batch-to-batch variability in purity for in vivo studies?

  • Answer:
    • Purification: Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the target compound (>95% purity) .
    • Impurity Profiling: Identify byproducts (e.g., hydrolyzed PEG4 derivatives) via LC-MS/MS and adjust reaction conditions (e.g., lower temperature) to suppress side reactions .
    • Stability Testing: Store lyophilized samples at -80°C for long-term use, avoiding freeze-thaw cycles .

Q. What methodologies are used to evaluate metabolic stability in hepatic microsomes?

  • Answer:
    • Incubation: Incubate the compound with human liver microsomes (HLMs) and NADPH at 37°C. Quench reactions with acetonitrile at timed intervals (0–120 min) .
    • Analysis: Quantify parent compound depletion via LC-MS. Compare half-life (t½) to controls (e.g., unmodified thalidomide). The PEG4 spacer may reduce CYP3A4-mediated 5-hydroxylation, improving metabolic stability .

Q. How can contradictory data on cereblon binding affinity be resolved?

  • Answer:
    • Assay Variability: Use orthogonal methods:
  • Surface plasmon resonance (SPR) for kinetic binding (KD).
  • Cellular degradation assays (e.g., IKZF1/3 in MM.1S cells) .
    • Structural Modeling: Perform docking studies to assess PEG4’s impact on thalidomide’s interaction with cereblon’s hydrophobic pocket .

Methodological Resources

  • Synthesis Protocol: Refer to thalidomide-PEG4 coupling methods in and .
  • Analytical Standards: Follow USP guidelines for HPLC validation (e.g., column: Zorbax SB-C18, mobile phase: 0.1% TFA in water/acetonitrile) .
  • Data Interpretation: Use Kaplan-Meier survival analysis for in vivo efficacy studies (e.g., tumor regression in xenografts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.